1-[2-(4-chlorophenyl)ethyl]-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine
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Overview
Description
1-[2-(4-CHLOROPHENYL)ETHYL]-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-[2-(4-CHLOROPHENYL)ETHYL]-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles to form substituted products. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts.
Scientific Research Applications
1-[2-(4-CHLOROPHENYL)ETHYL]-3-(4-FLUOROBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-AMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Properties
Molecular Formula |
C20H20ClFN2O2S |
---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-3-(4-fluorophenyl)sulfonyl-4,5-dimethylpyrrol-2-amine |
InChI |
InChI=1S/C20H20ClFN2O2S/c1-13-14(2)24(12-11-15-3-5-16(21)6-4-15)20(23)19(13)27(25,26)18-9-7-17(22)8-10-18/h3-10H,11-12,23H2,1-2H3 |
InChI Key |
CXFDACSVDNYTQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)N)CCC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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